molecular formula C11H13BrN4 B6631771 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

Katalognummer B6631771
Molekulargewicht: 281.15 g/mol
InChI-Schlüssel: SZKOHMQJGNPUBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine, also known as BI-2536, is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) protein. PLK1 plays a crucial role in cell division and is overexpressed in many types of cancer. BI-2536 has shown promising results in preclinical studies and is currently being developed as a potential anticancer drug.

Wirkmechanismus

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine targets PLK1, a protein that plays a critical role in cell division. PLK1 is overexpressed in many types of cancer and is essential for the survival of cancer cells. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine binds to the ATP-binding pocket of PLK1, inhibiting its activity and preventing cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been shown to have a potent antiproliferative effect on cancer cells. It induces cell cycle arrest and apoptosis, leading to the death of cancer cells. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine also has antiangiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine is also highly selective for PLK1 and does not target other kinases, reducing the risk of off-target effects. However, 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has some limitations, including its poor solubility in aqueous solutions and its potential toxicity in vivo.

Zukünftige Richtungen

There are several future directions for the development of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine as an anticancer drug. One potential direction is the development of more potent and selective PLK1 inhibitors. Another direction is the investigation of the combination of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine with other anticancer drugs to enhance its efficacy. Additionally, the development of biomarkers to predict patient response to 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine could help identify patients who are most likely to benefit from treatment. Finally, the development of new drug delivery systems could help overcome the limitations of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine, such as its poor solubility.

Synthesemethoden

The synthesis of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine involves several steps, starting with the reaction of 2-amino-6-methylpyridine with 2-bromomethylimidazole to form 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine. This intermediate is then treated with various reagents to yield the final product. The synthesis of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, prostate, and colon cancer. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has also been shown to be effective in combination with other anticancer drugs, such as paclitaxel and gemcitabine.

Eigenschaften

IUPAC Name

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-9-10(12)2-3-11(15-9)14-5-7-16-6-4-13-8-16/h2-4,6,8H,5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKOHMQJGNPUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.